molecular formula C21H17N3O5S B5012283 1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone

1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone

Cat. No.: B5012283
M. Wt: 423.4 g/mol
InChI Key: PHIITOSAVAFUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Techniques like NMR and X-ray crystallography could be used to determine its structure .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis and Antimicrobial Evaluation : The compound is synthesized for antimicrobial applications. For instance, novel bis-α,β-unsaturated ketones, nicotinonitrile, and various fused thieno[2,3-b]pyridine derivatives, including the specific compound, were synthesized and evaluated for their antimicrobial properties (Altalbawy, 2013).

  • Antiviral Activity Research : The compound has been used as a starting material in the synthesis of derivatives with potential antiviral activity. Such derivatives have been evaluated for cytotoxicity and their effectiveness against specific viruses like HSV1 and HAV-MBB (Attaby et al., 2006).

Advanced Synthesis Techniques

  • Microwave-assisted Synthesis : Innovative synthesis techniques like microwave-assisted synthesis have been applied to create various derivatives of thieno[2,3-b]pyridine, which include the specific compound (Ankati & Biehl, 2010).

  • Chemical Reactions and Structural Elucidation : Research into the chemical reactions and structural characterizations of thieno-fused bicyclic compounds has been conducted, where derivatives of thieno[2,3-b]pyridine play a crucial role (Mabkhot et al., 2015).

Miscellaneous Applications

  • Antibacterial Agents : Certain derivatives, including the one under discussion, have been studied for their antibacterial properties. For example, the synthesis of 1-aryl/hetryl-1,2,4-triazolo[4,3-a] pyridines and related compounds, which were tested for their antibacterial activity, is one such application (Sadana et al., 2003).

  • Antimycobacterial Activity : The compound has been used in the synthesis of various derivatives evaluated for their antimycobacterial activity, targeting specific strains such as Mycobacterium fortuitum and Mycobacterium tuberculosis (Küçükgüzel et al., 1999).

Properties

IUPAC Name

1-[3-amino-4-(furan-2-yl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-10-15(11(2)25)16(14-7-4-8-29-14)17-18(22)20(30-21(17)23-10)19(26)12-5-3-6-13(9-12)24(27)28/h3-9,16,23H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIITOSAVAFUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)SC(=C2N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone
Reactant of Route 2
1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone
Reactant of Route 4
1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone
Reactant of Route 5
1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone
Reactant of Route 6
1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.